molecular formula C4H5BClN3O2 B12956399 (2-Amino-6-chloropyrimidin-4-yl)boronic acid

(2-Amino-6-chloropyrimidin-4-yl)boronic acid

Cat. No.: B12956399
M. Wt: 173.37 g/mol
InChI Key: AZLNRQGHXRMVKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-6-chloropyrimidin-4-yl)boronic acid typically involves the borylation of the corresponding halopyrimidine precursor. One common method is the Miyaura borylation reaction, which involves the reaction of an aryl or heteroaryl halide with a diboron reagent in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, making it suitable for a wide range of substrates.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to handle and perform organolithium chemistry on a multigram scale . This approach allows for efficient synthesis with high throughput and minimal reaction times.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-6-chloropyrimidin-4-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Amides: Formed through amidation reactions.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling reactions.

    4-Bromophenylboronic Acid: Another boronic acid derivative used in similar reactions.

Uniqueness

(2-Amino-6-chloropyrimidin-4-yl)boronic acid is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. Its amino and chloro substituents offer additional sites for functionalization, making it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C4H5BClN3O2

Molecular Weight

173.37 g/mol

IUPAC Name

(2-amino-6-chloropyrimidin-4-yl)boronic acid

InChI

InChI=1S/C4H5BClN3O2/c6-3-1-2(5(10)11)8-4(7)9-3/h1,10-11H,(H2,7,8,9)

InChI Key

AZLNRQGHXRMVKH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC(=N1)N)Cl)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.